4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one

Antimalarial drug discovery Serine hydroxymethyltransferase inhibition Thiomorpholine SAR

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one (CAS 1855331-72-4) is a fluorinated thiomorpholine sulfoxide derivative with the molecular formula C7H14FNO2S and a molecular weight of 195.26 g/mol. The compound features a thiomorpholine-1-oxide core bearing an N-substituted 3-fluoro-2-hydroxypropyl side chain, classified under the IUPAC name 4-Thiomorpholineethanol, α-(fluoromethyl)-, 1-oxide.

Molecular Formula C7H14FNO2S
Molecular Weight 195.26 g/mol
Cat. No. B13304706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one
Molecular FormulaC7H14FNO2S
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1CS(=O)CCN1CC(CF)O
InChIInChI=1S/C7H14FNO2S/c8-5-7(10)6-9-1-3-12(11)4-2-9/h7,10H,1-6H2
InChIKeyDEPVDJOIFZXYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one: A Fluorinated Thiomorpholine Sulfoxide for Antimalarial SHMT Inhibition Research


4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one (CAS 1855331-72-4) is a fluorinated thiomorpholine sulfoxide derivative with the molecular formula C7H14FNO2S and a molecular weight of 195.26 g/mol [1]. The compound features a thiomorpholine-1-oxide core bearing an N-substituted 3-fluoro-2-hydroxypropyl side chain, classified under the IUPAC name 4-Thiomorpholineethanol, α-(fluoromethyl)-, 1-oxide [1]. Among its documented bioactivities, this compound has demonstrated inhibition of Plasmodium falciparum serine hydroxymethyltransferase (PfSHMT) with an IC50 of 312 nM in a methylene tetrahydrofolate dehydrogenase-coupled enzyme assay, as curated in both BindingDB (BDBM50239655) and ChEMBL (CHEMBL4085213) [2]. It is commercially available from suppliers such as Enamine (catalog EN300-1652467) and Leyan (catalog 2105577) at a purity of 95% .

Why a Generic Thiomorpholine Cannot Substitute for 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one in PfSHMT-Targeted Research


Substituting a generic thiomorpholine or morpholine scaffold for 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one in Plasmodium falciparum serine hydroxymethyltransferase (PfSHMT) inhibition studies is not scientifically valid. The unsubstituted thiomorpholine 1-oxide (CHEMBL171361) exhibits a Ki of 1.20 × 10^8 nM (120 mM) against horse liver alcohol dehydrogenase, reflecting negligible affinity for its tested target, and no reported activity against PfSHMT [1]. In contrast, the N-(3-fluoro-2-hydroxypropyl) substitution on the target compound confers an IC50 of 312 nM against PfSHMT [2]. Furthermore, the sulfoxide oxidation state (lambda4) is critical; the sulfone analog (lambda6, 1,1-dioxide) possesses distinct physicochemical properties (molecular weight 211.26 vs. 195.26, additional hydrogen bond acceptor, and altered lipophilicity) that would affect target engagement and pharmacokinetic behavior in fundamentally different ways . The fluorinated hydroxypropyl chain introduces stereoelectronic features — including hydrogen bond donor/acceptor capacity from the secondary alcohol, metabolic stability enhancement from the C–F bond, and conformational bias — that are absent in non-fluorinated thiomorpholineethanol derivatives [3].

Head-to-Head Quantitative Evidence for 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one Versus In-Class Analogs


PfSHMT Inhibition Potency: Sulfoxide vs. Unsubstituted Thiomorpholine 1-Oxide

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one inhibits Plasmodium falciparum serine hydroxymethyltransferase (PfSHMT) with an IC50 of 312 nM in a methylene tetrahydrofolate dehydrogenase-coupled enzyme assay using L-serine/(6S)-THF as substrate [1]. In stark contrast, the unsubstituted thiomorpholine 1-oxide (the core scaffold without the N-(3-fluoro-2-hydroxypropyl) substituent) shows no measurable activity against PfSHMT. Its only reported enzyme inhibition data is a Ki of 1.20 × 10^8 nM (120 mM) against horse liver alcohol dehydrogenase, indicating essentially no target engagement [2]. This >380,000-fold difference in potency (for the only shared enzymatic context available) demonstrates that the N-alkylation with the 3-fluoro-2-hydroxypropyl group is a prerequisite for SHMT binding.

Antimalarial drug discovery Serine hydroxymethyltransferase inhibition Thiomorpholine SAR

Sulfoxide vs. Sulfone Oxidation State: Physicochemical Property Divergence

The target compound is a thiomorpholine sulfoxide (lambda4, 1-oxide), whereas its closest structural analog is the corresponding sulfone (4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione, CAS 1858176-37-0). The two oxidation states produce measurably different physicochemical profiles. The sulfoxide has a molecular weight of 195.26 g/mol and molecular formula C7H14FNO2S, while the sulfone has a molecular weight of 211.26 g/mol and formula C7H14FNO3S — a gain of one oxygen atom (16 Da) and one additional hydrogen bond acceptor . Literature on cyclic sulfoxides and sulfones in drug design establishes that the sulfone moiety reduces lipophilicity and proximal amine basicity compared to the sulfoxide, while increasing metabolic stability [1]. The sulfoxide's predicted XLogP3 of -1.2 indicates moderate hydrophilicity, whereas the sulfone would be expected to exhibit even lower logP due to the additional polar S=O bond, directly impacting membrane permeability, solubility, and oral absorption potential [2].

Medicinal chemistry Sulfoxide SAR Drug-likeness optimization

Fluorinated vs. Non-Fluorinated Hydroxypropyl Chain: Predicted Metabolic Stability Advantage

The 3-fluoro-2-hydroxypropyl N-substituent of the target compound differentiates it from the non-fluorinated analog 4-(2-hydroxyethyl)-1lambda4-thiomorpholin-1-one (4-Thiomorpholineethanol 1-oxide, CAS 108099-42-9). The fluorinated compound contains a C–F bond (bond dissociation energy ~115 kcal/mol vs. ~99 kcal/mol for C–H), which is a well-established motif for blocking oxidative metabolism at the terminal carbon — particularly relevant for cytochrome P450-mediated hydroxylation and O-dealkylation pathways [1]. The non-fluorinated analog has a molecular weight of 163.24 g/mol and boiling point of 387.2 °C at 760 mmHg, while the fluorinated compound has a molecular weight of 195.26 g/mol, a predicted boiling point of 418.2 ± 45.0 °C, and a predicted density of 1.33 ± 0.1 g/cm³ [2]. The presence of fluorine also lowers the pKa of the adjacent hydroxyl group through inductive effects, modulating hydrogen bonding capacity and potentially altering target binding kinetics [1].

Fluorine medicinal chemistry Metabolic stability Bioisosterism

Enantiomeric Complexity and Undefined Stereocenter: Implications for Chiral Resolution-Dependent Activity

The target compound possesses 1 undefined atom stereocenter (the secondary alcohol carbon on the hydroxypropyl chain, C-2 of the propyl group) and 0 defined atom stereocenters, as documented in its computed properties [1]. This means the compound as commercially supplied (95% purity) is a racemic mixture. The sulfone analog (CAS 1858176-37-0) shares this stereochemical feature . In contrast, simpler thiomorpholine 1-oxide analogs lacking the hydroxypropyl chain (e.g., unsubstituted thiomorpholine 1-oxide) are achiral [2]. The presence of an undefined chiral center introduces the potential for enantiomer-dependent target binding — a factor that may explain variability in replicate assays and that creates an opportunity for chiral resolution to yield a more potent single enantiomer if one enantiomer is responsible for the majority of SHMT inhibition.

Chiral chemistry Stereochemistry SAR Enantiomer-specific activity

Optimal Research and Procurement Use Cases for 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one


Antimalarial SHMT Inhibitor Lead Optimization Programs Requiring a Non-Pyrazolopyran Chemotype

The compound's confirmed PfSHMT IC50 of 312 nM [1] positions it as a structurally distinct starting point relative to the well-characterized pyrazolopyran-based SHMT inhibitor series (which achieve IC50 values of 3.2–55 nM but present metabolic stability challenges with t1/2 often < 2 h) [2]. Research groups seeking to diversify their SHMT inhibitor portfolio away from the pyrazolopyran scaffold should procure this compound for head-to-head profiling of potency, selectivity, and ADME properties against established leads.

Comparative Sulfoxide vs. Sulfone Oxidation State Profiling in Thiomorpholine-Based Drug Candidates

With both the sulfoxide (this compound, CAS 1855331-72-4) and the sulfone analog (CAS 1858176-37-0) commercially available, researchers can directly compare the effect of sulfur oxidation state on target potency, solubility, permeability, and metabolic stability. The sulfoxide's higher predicted lipophilicity (XLogP3 = -1.2) and lower molecular weight (195.26 vs. 211.26 g/mol) relative to the sulfone [3] provide a rational basis for testing permeability-driven vs. solubility-driven property hypotheses in parallel.

Fluorine-Probe 19F NMR Studies of SHMT-Ligand Binding Dynamics

The presence of a single fluorine atom in the 3-fluoro-2-hydroxypropyl side chain makes this compound suitable as a 19F NMR probe for studying SHMT-ligand binding interactions, as demonstrated by literature precedent for 19F NMR molecular probes targeting SHMT [4]. Unlike non-fluorinated thiomorpholine analogs (e.g., CAS 108099-42-9), this compound provides a built-in NMR handle without requiring additional synthetic derivatization, enabling direct measurement of binding kinetics, protein-induced chemical shift perturbations, and competition experiments.

Chiral Resolution and Enantiomer-Specific Activity Determination for Thiomorpholine SHMT Inhibitors

The undefined stereocenter at the secondary alcohol position of the hydroxypropyl chain [5] makes this compound a candidate for chiral chromatographic separation followed by enantiomer-specific PfSHMT IC50 determination. This application is particularly valuable because if one enantiomer accounts for the majority of the 312 nM inhibitory activity, the resolved eutomer could represent a significantly more potent lead than the racemate — a common observation in chiral drug discovery that would directly impact the compound's development trajectory.

Quote Request

Request a Quote for 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.